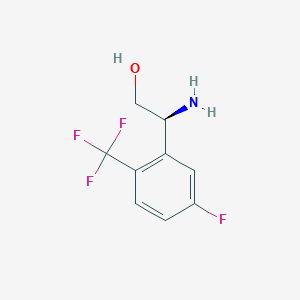

(s)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol

CAS No.:

Cat. No.: VC18154644

Molecular Formula: C9H9F4NO

Molecular Weight: 223.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9F4NO |

|---|---|

| Molecular Weight | 223.17 g/mol |

| IUPAC Name | (2S)-2-amino-2-[5-fluoro-2-(trifluoromethyl)phenyl]ethanol |

| Standard InChI | InChI=1S/C9H9F4NO/c10-5-1-2-7(9(11,12)13)6(3-5)8(14)4-15/h1-3,8,15H,4,14H2/t8-/m1/s1 |

| Standard InChI Key | HYKDTCPTDBMOIM-MRVPVSSYSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1F)[C@@H](CO)N)C(F)(F)F |

| Canonical SMILES | C1=CC(=C(C=C1F)C(CO)N)C(F)(F)F |

Introduction

(S)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol is a fluorinated amino alcohol with significant implications in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a trifluoromethyl group and a fluorine substituent on the phenyl ring. These structural features contribute to its potential applications in pharmaceuticals, particularly in the development of selective drugs.

Synthesis Methods

The synthesis of (S)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol typically involves multi-step organic synthesis techniques. Common methods include:

-

Asymmetric Synthesis: Utilizes chiral catalysts or auxiliaries to achieve the desired stereochemistry.

-

Resolution Methods: Involves separating racemic mixtures using chiral resolving agents.

-

Enzymatic Synthesis: Employs enzymes to catalyze specific reactions, offering high selectivity and efficiency.

Biological Activity and Potential Applications

Research indicates that (S)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol may exhibit significant biological activity due to its structural features. Compounds with similar trifluoromethyl substitutions often demonstrate enhanced lipophilicity and metabolic stability, potentially leading to increased bioactivity. Preliminary studies suggest that this compound could interact with specific biological targets, modulating enzyme activity and influencing various biological pathways.

| Potential Application | Description |

|---|---|

| Medicinal Chemistry | Development of selective drugs |

| Biological Target Interaction | Modulation of enzyme activity and biological pathways |

| Materials Science | Potential use in advanced materials |

Comparison with Similar Compounds

Several compounds share structural similarities with (S)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol, each exhibiting unique properties:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| (R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride | 1394822-95-7 | Different stereochemistry |

| 2-Amino-2-{1-[5-fluoro-2-(trifluoromethyl)phenyl]cyclopropyl}acetic acid | 2228093-65-8 | Cyclopropyl group |

| 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride | 1131739-78-0 | Amino group without hydroxyl |

| (R)-2-Amino-2-(3-thio(trifluoromethyl)phenyl)ethan-1-ol | 1391515-37-9 | Contains a thioether |

These compounds illustrate the diversity within this class of chemicals, highlighting the unique properties imparted by different functional groups and stereochemistry present in their structures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume